2,5-Dibromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
2,5-Dibromo-2,3-dihydro-1H-inden-1-one: is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 5 positions of the indanone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. A common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions
Major Products:
Substitution Products: Various substituted indanones depending on the nucleophile used.
Oxidation Products: Indanone derivatives with additional oxygen functionalities.
Reduction Products: Alcohols or other reduced forms of the original compound
Scientific Research Applications
Chemistry: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anticancer and antiviral agent. It serves as a precursor for the synthesis of bioactive molecules that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure imparts desirable properties such as flame retardancy, making it useful in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of specific biochemical pathways. This compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,5-Dibromo-3-methoxy-1,4-dianiline: Contains additional functional groups, leading to different reactivity and applications
Uniqueness: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its reactivity and ability to undergo various chemical transformations make it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,5-dibromo-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQRKLWYPCSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628825 |
Source
|
Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127425-72-3 |
Source
|
Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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